molecular formula C19H27NO3 B12321288 3-Methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione

3-Methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione

Cat. No.: B12321288
M. Wt: 317.4 g/mol
InChI Key: GXKSWUZKGACTLG-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methyl, and octyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy, methyl, and octyl substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4,8-dione: Lacks the methoxy and octyl substituents.

    5-Octylquinoline-4,8-dione: Lacks the methoxy and methyl substituents.

    3-Methoxyquinoline-4,8-dione: Lacks the methyl and octyl substituents.

Uniqueness

3-Methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

3-methoxy-2-methyl-5-octyl-6,7-dihydroquinoline-4,8-dione

InChI

InChI=1S/C19H27NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h4-12H2,1-3H3

InChI Key

GXKSWUZKGACTLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C2C(=NC(=C(C2=O)OC)C)C(=O)CC1

Origin of Product

United States

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